molecular formula C20H20N2 B11835794 N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Cat. No.: B11835794
M. Wt: 288.4 g/mol
InChI Key: LGVNIQMEZRPACS-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline is an organic compound that features a benzyl group, a pyridine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline can be achieved through several methods. One common approach involves the reaction of benzyl chloride with N-(2-(pyridin-4-yl)ethyl)aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline can be compared with other similar compounds such as:

  • N-Benzyl-N-(2-(pyridin-3-yl)ethyl)aniline
  • N-Benzyl-N-(2-(pyridin-2-yl)ethyl)aniline
  • N-Benzyl-N-(2-(pyridin-4-yl)propyl)aniline

These compounds share structural similarities but differ in the position of the pyridine ring or the length of the alkyl chain. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

N-benzyl-N-(2-pyridin-4-ylethyl)aniline

InChI

InChI=1S/C20H20N2/c1-3-7-19(8-4-1)17-22(20-9-5-2-6-10-20)16-13-18-11-14-21-15-12-18/h1-12,14-15H,13,16-17H2

InChI Key

LGVNIQMEZRPACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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